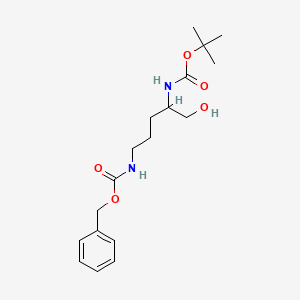

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate

Overview

Description

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate, also known as Boc-protected 1,4-pentanediol, is a chemical compound used in organic synthesis. It is a white crystalline powder that is soluble in most organic solvents. This compound is widely used in scientific research for its ability to protect hydroxyl groups in organic molecules during chemical reactions.

Scientific Research Applications

Antioxidant Synthesis

Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate plays a role in the synthesis of new antioxidants. For instance, a study by Pan, Liu, and Lau (1998) explored synthesizing antioxidants containing hindered phenol groups with high molecular weight using similar compounds. These antioxidants were tested for their effectiveness in protecting polypropylene against thermal oxidation, demonstrating enhanced thermal stability and compatibility with polymer substrates (Pan, Liu, & Lau, 1998).

Enantioselective Synthesis

Campbell et al. (2009) described the enantioselective synthesis of a compound structurally similar to this compound, used as an intermediate for potent CCR2 antagonists. The synthesis involved an iodolactamization step, highlighting the compound's role in creating specific molecular architectures for pharmaceutical applications (Campbell et al., 2009).

Organic Synthesis Building Blocks

Guinchard, Vallée, and Denis (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to this compound. These compounds were used as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, demonstrating the compound's utility as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

In the field of asymmetric synthesis, Garrido et al. (2004) reported the synthesis of orthogonally functionalized compounds using a process that involves tert-butyl methyl (E,E)-octa-2,6-diendioate with lithium N-alpha-methylbenzyl-N-benzylamide. This highlights the compound's role in creating complex molecular structures with specific spatial orientations, crucial in the development of chiral pharmaceuticals (Garrido et al., 2004).

Polymerizable Antioxidants

Another study by Pan, Liu, and Lau (1998) focused on synthesizing monomeric antioxidants containing hindered phenol, demonstrating the compound's potential in creating newpolymerizable antioxidants. These antioxidants showed an ability to protect polypropylene against thermal oxidation and demonstrated copolymerization capabilities with vinyl monomers, suggesting their use in enhancing the stability and longevity of polymers (Pan, Liu, & Lau, 1998).

Dihydroxylations in Acyclic Allylic Amines

Csatayová et al. (2011) investigated the dihydroxylation of acyclic allylic amines, an important step in the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. The study utilized tert-butyl carbamate derivatives, suggesting the relevance of this compound in synthesizing complex organic molecules, especially in stereochemically controlled reactions (Csatayová et al., 2011).

Metalation and Alkylation in Organic Chemistry

Sieburth, Somers, and O'hare (1996) studied the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives. Their work underscores the utility of similar compounds in facilitating reactions between various elements, which is vital in synthesizing organosilicon compounds, commonly used in pharmaceuticals, polymers, and electronic materials (Sieburth, Somers, & O'hare, 1996).

Synthesis of Benzyl Ether Dendrimers

Deng Jin-gen (2013) focused on synthesizing novel benzyl ether dendrimers with oligoethyleneoxy chains, showcasing the importance of this compound in developing new dendritic structures. These structures find applications in drug delivery systems, sensors, and nanotechnology (Deng Jin-gen, 2013).

Synthesis of Azatrioxa[8]circulenes

Plesner et al. (2015) explored the synthesis of azatrioxa[8]circulenes, using a process involving N-benzyl-2,7-di-tert-butyl-3,6-dihydroxycarbazole, closely related to this compound. This research contributes to the understanding of antiaromatic compounds, which are fundamental in the study of electronic and photonic materials (Plesner et al., 2015).

Synthesis of Multifunctional Dendrimers

Newkome et al. (2003) reported the synthesis of new C-branched monomers for constructing multifunctional dendrimers. The study highlights the potential of using this compound derivatives in the development of dendrimers with diverse applications, ranging from drug delivery to materials science (Newkome et al., 2003).

Safety and Hazards

properties

IUPAC Name |

benzyl N-[5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUWMULAWNLVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)

![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)